molecular formula C16H17NO B4032009 Cyclopentanecarboxamide, N-(1-naphthyl)- CAS No. 545355-32-6

Cyclopentanecarboxamide, N-(1-naphthyl)-

Cat. No.: B4032009
CAS No.: 545355-32-6
M. Wt: 239.31 g/mol
InChI Key: OIAFDYISGAVWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanecarboxamide, N-(1-naphthyl)- is a cyclopentane-based amide derivative with a naphthyl substituent. Its molecular formula is C₁₆H₁₇NO, and it has a molecular weight of 239.3123 g/mol . The compound is characterized by a cyclopentane ring fused to a carboxamide group, where the amide nitrogen is bonded to a 1-naphthyl group. The IUPAC Standard InChIKey (OIAFDYISGAVWKU-UHFFFAOYSA-N) uniquely identifies its stereochemical and structural features .

Properties

IUPAC Name

N-naphthalen-1-ylcyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-16(13-7-1-2-8-13)17-15-11-5-9-12-6-3-4-10-14(12)15/h3-6,9-11,13H,1-2,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAFDYISGAVWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279375
Record name N-1-Naphthalenylcyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195092
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

545355-32-6
Record name N-1-Naphthalenylcyclopentanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=545355-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-1-Naphthalenylcyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxamide, N-(1-naphthyl)- typically involves the reaction of cyclopentanecarboxylic acid with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of Cyclopentanecarboxamide, N-(1-naphthyl)- may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like recrystallization or chromatography is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxamide, N-(1-naphthyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the naphthyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of cyclopentanemethylamine derivatives.

    Substitution: Formation of halogenated naphthyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Cyclopentanecarboxamide derivatives have been investigated for their anticancer properties. Research indicates that certain analogs exhibit significant inhibition of cancer cell proliferation. For instance, derivatives similar to cyclopentanecarboxamide have shown IC50 values in the nanomolar range against various cancer cell lines, including breast and colorectal cancers. These compounds often exert their effects through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: CSUOH0901

  • Description : A derivative of cyclopentanecarboxamide.
  • Findings : It inhibited SKBR-3 breast cancer cell growth with an IC50 of approximately 100 nM and induced G2/M phase arrest in treated cells .
CompoundCancer Cell LineIC50 (nM)Mechanism of Action
CSUOH0901SKBR-3100Induces apoptosis and cell cycle arrest
Other AnalogMCF-71.0Inhibits tubulin polymerization

1.2 Fatty Acid Synthase Inhibition

Cyclopentanecarboxamide derivatives have been identified as potent inhibitors of fatty acid synthase (FAS), an enzyme crucial for lipid metabolism. This inhibition is particularly relevant in the context of obesity and metabolic syndrome, where FAS plays a significant role in adipogenesis.

Case Study: FAS Inhibitors

  • Description : Derivatives designed to target FAS.
  • Findings : These compounds led to reduced food intake and beneficial metabolic effects in animal models by decreasing orexigenic neuropeptide levels in the hypothalamus .
CompoundTarget EnzymeEffect
Cyclopentanecarboxamide DerivativeFASReduced food intake

Biochemical Applications

2.1 Coordination Chemistry

Cyclopentanecarboxamide can act as a bidentate ligand, forming coordination complexes with various metal ions. This property is utilized in the synthesis of metal-organic frameworks (MOFs) and catalysts for organic transformations.

Key Findings :

  • The compound's ability to coordinate with transition metals enhances its utility in catalysis and materials science.

Material Sciences

3.1 Polymerization Initiators

The unique structure of cyclopentanecarboxamide derivatives allows them to serve as effective polymerization initiators in the synthesis of novel polymers with tailored properties.

Applications :

  • Used in the production of thermosetting resins and coatings due to their thermal stability and reactivity.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxamide, N-(1-naphthyl)- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on the context. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(a) Cyclopropanecarboxamide, N-(1-naphthyl)-

  • Formula: C₁₄H₁₃NO
  • Molecular Weight : 211.2591 g/mol
  • Key Difference: Replacement of the cyclopentane ring with a cyclopropane ring reduces molecular weight by 28.05 g/mol.

(b) Cyclopentanecarboxamide, N-(2-phenylethyl)-

  • Formula: C₁₄H₁₉NO
  • Molecular Weight : 217.3068 g/mol
  • Key Difference: The 2-phenylethyl substituent is less bulky than the 1-naphthyl group, which may enhance solubility in non-polar solvents .

(c) Hydrazine-Carbonothioyl Derivatives (e.g., Compounds 2.12–2.15)

  • Examples: N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12): Melting point = 158–161°C, Yield = 59% . N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14): Melting point = 193–195°C, Yield = 66% .

Data Tables

Table 2: Functional Group Impact

Substituent Type Example Compound Key Properties
Aromatic Bulky Groups N-(1-naphthyl) High lipophilicity, potential steric hindrance
Aliphatic Chains N-(2-phenylethyl) Moderate solubility, reduced steric effects
Hydrazine Derivatives Compound 2.12 Enhanced hydrogen bonding, sulfur reactivity

Research Findings

Synthetic Yields: Hydrazine-carbonothioyl derivatives of cyclopentanecarboxamide exhibit yields between 53% and 66%, with benzoyl-substituted analogs (e.g., Compound 2.14) achieving the highest yield (66%) .

Melting Points : Melting points correlate with substituent bulk and symmetry. For instance, Compound 2.14 (193–195°C) has a higher melting point than Compound 2.13 (148–150°C), likely due to stronger intermolecular interactions from the benzoyl group .

Structural Stability : Cyclopropane analogs (e.g., Cyclopropanecarboxamide, N-(1-naphthyl)-) may exhibit lower thermal stability due to ring strain, though experimental data are unavailable .

Notes

Contradictions : While bulky substituents like naphthyl are expected to increase melting points, hydrazine derivatives with smaller groups (e.g., Compound 2.14) show higher melting points, suggesting complex intermolecular interactions .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(1-naphthyl)-cyclopentanecarboxamide, and how can purity be validated?

The synthesis of cyclopentanecarboxamide derivatives typically involves coupling cyclopentanecarboxylic acid derivatives with substituted amines under controlled conditions. For example, analogous compounds (e.g., N-(4-chlorophenyl)-2-oxocyclopentanecarboxamide) are synthesized via condensation reactions using carbodiimide coupling agents or thioamide intermediates . Key steps include:

  • Reaction Optimization : Adjusting stoichiometry, solvent (e.g., DMF or THF), and temperature to maximize yield.
  • Purification : Recrystallization or column chromatography to isolate the product.
  • Purity Validation :
    • 1H NMR to confirm structural integrity (e.g., aromatic proton integration for the naphthyl group).
    • LC-MS to verify molecular weight and detect impurities .
    • Elemental analysis (C, H, N, S) to match theoretical and experimental compositions .

Q. How are spectroscopic techniques employed to characterize N-(1-naphthyl)-cyclopentanecarboxamide?

  • 1H NMR : Signals for cyclopentane protons (δ 1.5–2.5 ppm) and naphthyl aromatic protons (δ 7.2–8.5 ppm) confirm connectivity.
  • 13C NMR : Carbonyl (δ ~170 ppm) and quaternary carbons distinguish the cyclopentane and naphthyl moieties.
  • Mass Spectrometry : Electron ionization (EI) or electrospray ionization (ESI) provides molecular ion peaks (e.g., [M+H]+) and fragmentation patterns for structural elucidation .

Advanced Research Questions

Q. How do structural modifications (e.g., naphthyl substitution) influence the compound’s bioactivity or binding affinity?

Comparative studies on analogous compounds (e.g., N-(4-fluorophenyl)-cyclopentanecarboxamide) reveal that aromatic substituents modulate steric and electronic interactions with target proteins. For example:

  • Naphthyl vs. Phenyl : The extended π-system of the naphthyl group may enhance hydrophobic interactions in enzyme binding pockets.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution, while molecular docking evaluates binding poses .
  • Case Study : BI99179, a cyclopentanecarboxamide derivative with a benzoxazolyl group, shows selective inhibition of fatty acid synthase via hydrophobic and hydrogen-bonding interactions .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, yields)?

Discrepancies in data (e.g., melting points ranging from 148°C to 201°C for similar compounds) arise from:

  • Crystallization Conditions : Solvent polarity and cooling rates affect crystal packing.
  • Impurity Profiles : Trace solvents or byproducts alter observed properties.
  • Methodology : Standardize protocols (e.g., DSC for melting points) and cross-validate with multiple techniques (e.g., NMR and HPLC) .

Q. How is metabolic stability assessed for N-substituted cyclopentanecarboxamides in preclinical models?

  • In Vitro Hepatic Models : Incubate the compound with liver microsomes or hepatocytes to identify metabolites via LC-MS/MS.
  • Isotopic Labeling : Use 14C-labeled compounds to track metabolic pathways.
  • Case Study : Irbesartan (a structurally related compound) undergoes cytochrome P450-mediated oxidation, highlighting the need for metabolic profiling .

Methodological Tables

Q. Table 1: Comparative Physicochemical Data for Cyclopentanecarboxamide Derivatives

CompoundYield (%)Melting Point (°C)Key Spectral Data (1H NMR)Reference
N-(4-Chlorophenyl)-2-oxo56195–197δ 7.3 (d, 2H, Ar-H), δ 2.5 (m, 2H)
N-(4-Fluorophenyl)N/AN/AMolecular ion: m/z 207.2441
BI99179 (benzoxazolyl)N/AN/ALogP: 3.12; MW: 391.463

Q. Table 2: Key Spectroscopic Techniques for Structural Validation

TechniqueApplicationExample Data
1H NMRConfirm proton environmentsδ 8.1 (s, 1H, NH)
LC-MSMolecular weight and fragmentation analysis[M+H]+ = 352.3 (C23H25N3O3)
Elemental AnalysisValidate C, H, N, S ratiosC: 60.7% (theor), 60.2% (exp)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentanecarboxamide, N-(1-naphthyl)-
Reactant of Route 2
Reactant of Route 2
Cyclopentanecarboxamide, N-(1-naphthyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.